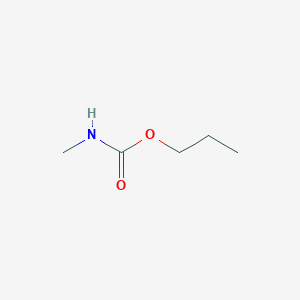
4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure with a pyridine and a p-tolyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with p-tolyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The pyridine and p-tolyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
3-(p-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridine group, which can influence its binding affinity and specificity.
2-(Pyridin-2-yl)-3-phenylquinazoline-4(3H)-thione: Similar structure but with a phenyl group instead of a p-tolyl group, which can alter its electronic properties and reactivity.
Uniqueness
2-(Pyridin-2-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both pyridine and p-tolyl groups, which can enhance its binding interactions and modulate its chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61351-66-4 |
|---|---|
Molecular Formula |
C20H15N3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-9-11-15(12-10-14)23-19(18-8-4-5-13-21-18)22-17-7-3-2-6-16(17)20(23)24/h2-13H,1H3 |
InChI Key |
CZTZMLNTTZGHKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)
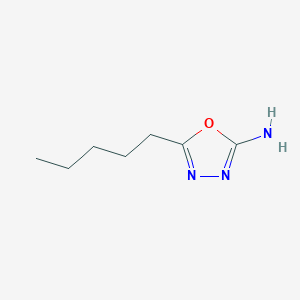
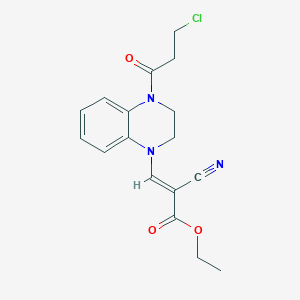
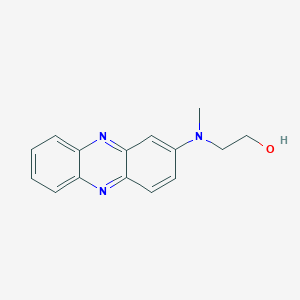
![2-(Benzylideneamino)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B12912998.png)
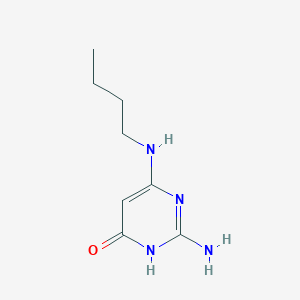


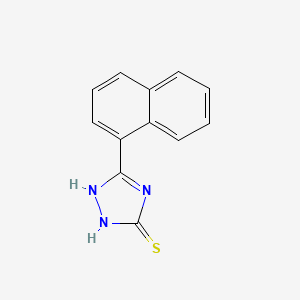
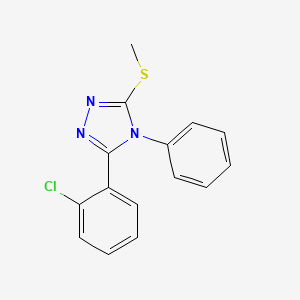
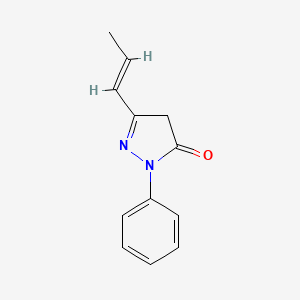
![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)
